molecular formula C21H20O5 B1256376 daldinone D

daldinone D

Cat. No.: B1256376
M. Wt: 352.4 g/mol
InChI Key: KILVFQPOBUNVMF-PQYYAGPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daldinone D is a secondary metabolite belonging to the benzo[j]fluoranthene class, originally isolated from the endophytic fungus Hypoxylon truncatum IFB-18 found in the plant Artemisia annua . This compound exhibits substantial cytotoxic activity, demonstrating an IC50 value of 41.0 µM against SW1116 (human colon cancer) cells in vitro. This potency was found to be comparable to the chemotherapeutic agent 5-fluorouracil used in the same study . The structure of this compound was elucidated using comprehensive spectroscopic methods, including MS and 1D/2D NMR, and its absolute configuration was confirmed by circular dichroism (CD) data analysis . As a fungal-derived natural product, this compound represents a structurally interesting compound for researchers investigating novel chemical scaffolds in oncology and natural product chemistry. It serves as a valuable reference standard for the chemical and biological examination of bioactive metabolites from endophytic fungi. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

(2R,11S,12S,15S)-2,7,17-trihydroxy-15-methoxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaen-9-one

InChI

InChI=1S/C21H20O5/c1-26-17-8-5-10-13-9-16(24)19-11(3-2-4-14(19)22)21(13,25)12-6-7-15(23)20(17)18(10)12/h2-4,6-7,10,13,17,22-23,25H,5,8-9H2,1H3/t10-,13-,17-,21-/m0/s1

InChI Key

KILVFQPOBUNVMF-PQYYAGPLSA-N

Isomeric SMILES

CO[C@H]1CC[C@H]2[C@@H]3CC(=O)C4=C([C@@]3(C5=C2C1=C(C=C5)O)O)C=CC=C4O

Canonical SMILES

COC1CCC2C3CC(=O)C4=C(C3(C5=C2C1=C(C=C5)O)O)C=CC=C4O

Synonyms

daldinone D

Origin of Product

United States

Scientific Research Applications

Cytotoxicity

Daldinone D has demonstrated significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptotic cell death in Ramos and Jurkat J16 cells with IC50 values of 6.6 μM and 14.1 μM, respectively . This apoptotic mechanism is primarily mediated through the intrinsic apoptosis pathway, making it a candidate for further investigation in cancer therapeutics.

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, revealing its ability to scavenge free radicals effectively. This property is crucial for mitigating oxidative stress-related diseases and enhancing cellular health .

Mechanistic Studies

Research has delved into the mechanisms underlying the biological activities of this compound. It has been found to block autophagy, a process that cancer cells often exploit for survival . By inhibiting this pathway, this compound may enhance the effectiveness of existing cancer treatments.

Case Study 1: Endophytic Fungi Source

A study isolated this compound from the endophytic fungus Annulohypoxylon sp., derived from mangrove plants. The co-cultivation of this fungus with actinomycetes led to an enhanced production of bioactive metabolites, including this compound. This highlights the potential of endophytic fungi as rich sources of novel compounds with pharmaceutical applications .

Case Study 2: Structural Modifications

Research has indicated that structural modifications of Daldinone derivatives can significantly alter their biological activities. For example, derivatives obtained through chemical epigenetic modification exhibited enhanced cytotoxicity compared to their parent compounds . Such findings underscore the importance of structure-activity relationship studies in drug development.

Data Tables

Activity Cell Line IC50 (μM) Mechanism
CytotoxicityRamos6.6Intrinsic apoptosis
CytotoxicityJurkat J1614.1Intrinsic apoptosis
Antioxidant ActivityN/AN/AFree radical scavenging

Preparation Methods

Spectroscopic Characterization

Daldinone E (1 ) and the revised daldinone B (2 ) were characterized using a combination of NMR, HRESIMS, and electronic circular dichroism (ECD). For 1 , key spectral data included:

  • HRESIMS: m/z 383.0330 [M – H]¯ (C₂₀H₁₂ClO₆).

  • ¹H NMR: Aromatic protons at δ 6.78–7.50 ppm, indicative of a pentacyclic system.

  • ECD: λₘₐₓ (Δε) 256 (+4.2), 322 (−0.7), 391 (+0.8) nm, supporting a specific axial chirality.

The revision of daldinone B’s structure underscores the importance of computational validation. Initial misassignment was corrected via density functional theory (DFT) calculations of specific rotations and ECD spectra, which aligned with experimental data for 2 ([α]D −216).

Biosynthetic Considerations for Chlorinated Polyketides

The chlorinated scaffold of daldinone E suggests a polyketide synthase (PKS)-mediated pathway with late-stage halogenation. Key biosynthetic steps likely include:

  • Chain Assembly: Iterative PKS modules generating a poly-β-keto intermediate.

  • Cyclization: Spontaneous or enzyme-guided cyclization to form the pentacyclic core.

  • Chlorination: Post-PKS chlorination by a flavin-dependent halogenase.

The absence of daldinone D in current literature may reflect either a gap in isolation efforts or biosynthetic constraints under standard culture conditions.

Computational Methods in Structural Validation

For daldinone analogues, DFT calculations proved indispensable in resolving structural ambiguities. For example:

  • Specific Rotation: Calculated [α]D values for 2 matched experimental data (−216 vs. −224.3 predicted).

  • ECD Spectra: Boltzmann-weighted spectra generated using SpecDis 1.60 confirmed the absolute configuration.

These methods are transferable to this compound studies, particularly if synthetic or isolation efforts yield ambiguous spectral data.

Antioxidant Activity and Functional Implications

Both daldinone E and revised daldinone B exhibited 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity comparable to ascorbic acid (IC₅₀ ~15–20 μM) . This bioactivity aligns with the phenolic hydroxyl groups common to daldinones, suggesting that this compound—if structurally similar—may share these properties.

Q & A

Q. How is Daldinone D isolated and purified from fungal sources?

this compound is typically isolated from endophytic fungi such as Annulohypoxylon sp. via solid-state rice fermentation. The process involves ethyl acetate extraction of fungal cultures followed by chromatographic separation (e.g., silica gel, Sephadex LH-20, and HPLC). Key challenges include avoiding artifact formation during isolation, as observed in the rapid conversion of daldinone H to daldinone I under certain conditions .

Q. What spectroscopic techniques are critical for determining the structure of this compound?

Structural elucidation relies on a combination of NMR (1D and 2D), high-resolution mass spectrometry (HRMS), and electronic circular dichroism (ECD). NMR data resolve carbon骨架 and substituent positions, while ECD calculations (e.g., using B3LYP/6-31G(d) theory) confirm absolute configurations when crystallography is unavailable. Artifact formation during isolation necessitates careful tracking of structural stability .

Q. How do researchers validate the purity and identity of newly isolated this compound derivatives?

Purity is assessed via HPLC with UV/Vis or MS detection. Identity confirmation requires comparison with literature data for known compounds (e.g., daldinones A–C) and synthesis of derivatives for spectral matching. New compounds demand full spectroscopic characterization and computational validation of stereochemistry .

Advanced Research Questions

Q. How can co-cultivation strategies enhance the yield of this compound?

Co-culturing Annulohypoxylon sp. with Streptomyces lividans or S. coelicolor increases metabolite production by up to 38-fold, likely via bacterial-induced fungal stress responses. Experimental design should include controls (e.g., monocultures and Bacillus spp. co-cultures) and HPLC-based metabolite profiling to quantify yield changes .

Q. What experimental approaches validate the proposed biosynthesis pathway of this compound?

Feeding experiments with precursors like 1,8-dihydroxynaphthalene (DHN) can test biosynthetic hypotheses. Dose-dependent induction of daldinone B (a proposed DHN dimer) supports oxidative coupling mechanisms. Isotopic labeling (e.g., ¹³C-DHN) paired with NMR tracks precursor incorporation .

Q. How do researchers assess the cytotoxic mechanisms of this compound in cancer cell lines?

Cytotoxicity is evaluated via MTT assays (IC50 determination), while apoptosis induction is confirmed through Annexin V/PI staining, caspase-3/7 activation assays, and mitochondrial membrane potential loss (JC-1 dye). Autophagy inhibition is measured via LC3-II accumulation using Western blotting .

Q. What challenges arise in determining the stereochemistry of this compound derivatives?

Limited NOE correlations and conformational flexibility complicate stereochemical assignments. Solutions include ECD spectroscopy combined with quantum mechanical calculations (e.g., MMFF conformational searches and B3LYP/6-31G(d) optimizations) to match experimental and theoretical spectra .

Q. How should researchers design dose-response studies to evaluate this compound's bioactivity?

Use logarithmic concentration ranges (e.g., 1–100 μM) in triplicate, with positive controls (e.g., doxorubicin). IC50 values are calculated via nonlinear regression (e.g., GraphPad Prism). Include vehicle controls to rule out solvent toxicity .

Q. What statistical approaches are recommended for analyzing this compound's biological activity data?

ANOVA with post-hoc tests (e.g., Tukey’s) compares multiple groups, while Student’s t-test evaluates pairwise differences. Report p-values with corrections for multiple comparisons (e.g., Bonferroni). Biological replicates (n ≥ 3) ensure reproducibility .

Q. How do solvent systems in chromatography affect the stability of this compound during purification?

Acidic or basic conditions may induce structural degradation or isomerization. Use neutral solvents (e.g., methanol-water) and low temperatures during chromatography. Monitor stability via TLC or inline HPLC-UV during fractionation .

Q. Methodological Notes

  • Data Contradictions : Discrepancies in bioactivity data (e.g., IC50 variations across cell lines) may arise from differences in apoptosis/autophagy pathway activation. Replicate studies under standardized conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Replication Protocols : Detailed experimental sections must include strain deposition numbers, culture conditions, and chromatographic parameters to enable replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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